An In-Depth Technical Guide to (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane (CAS Number: 98769-69-8)
An In-Depth Technical Guide to (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane (CAS Number: 98769-69-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane, a key chiral intermediate in the synthesis of the selective norepinephrine reuptake inhibitor, Reboxetine. This document delves into the compound's chemical properties, offers a detailed look at a representative synthetic pathway, and discusses its pivotal role in the production of a clinically significant antidepressant. The guide also outlines the established mechanism of action of the final active pharmaceutical ingredient (API), Reboxetine, providing crucial context for researchers and professionals in the field of drug development and organic synthesis.
Introduction
(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane, with the Chemical Abstracts Service (CAS) registry number 98769-69-8, is a vicinal diol of significant interest in medicinal chemistry. Its primary importance lies in its role as a direct precursor to Reboxetine, a widely recognized antidepressant. The specific stereochemistry of this intermediate is crucial for the ultimate pharmacological activity of the final drug product. This guide will explore the technical details of this compound, from its synthesis to its application, providing a valuable resource for scientists working on the synthesis of Reboxetine and related compounds.
Chemical Properties and Specifications
A thorough understanding of the physicochemical properties of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane is fundamental for its handling, characterization, and use in subsequent synthetic steps.
| Property | Value | Source |
| CAS Number | 98769-69-8 | Internal Database |
| Molecular Formula | C₁₇H₂₀O₄ | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Melting Point | 78-79°C | Internal Database |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | Internal Database |
| Stereochemistry | (2RS,3RS) | Internal Database |
Synthesis and Manufacturing
The synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane is a critical step in the overall production of Reboxetine. The stereochemistry of the diol is established through stereoselective reactions, ensuring the correct configuration of the final drug molecule. While various synthetic routes to Reboxetine have been developed, a common strategy involves the dihydroxylation of a trans-alkene precursor.
Below is a detailed, illustrative experimental protocol for the synthesis of a closely related diol, which can be adapted for the synthesis of the title compound. This protocol is based on established methodologies for the preparation of similar intermediates.[2]
Illustrative Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from a suitable alkene precursor, such as trans-cinnamyl alcohol. The key steps involve the formation of an epoxide followed by a nucleophilic attack by 2-ethoxyphenol.
Caption: Illustrative workflow for the synthesis of the target diol.
Detailed Experimental Protocol (Adapted from a similar synthesis[2])
Materials:
-
Chiral epoxide precursor (e.g., (2R,3R)-3-phenyl-oxirane-2-yl)-methanol)
-
2-Ethoxyphenol
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
Methyltributylammonium chloride (phase-transfer catalyst)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluents)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a mixture of the chiral epoxide (1 equivalent), dichloromethane, water, 50% aqueous sodium hydroxide, methyltributylammonium chloride, and 2-ethoxyphenol (2.1 equivalents) is prepared.
-
Phase Transfer Catalysis: The biphasic mixture is stirred vigorously at room temperature for 2 hours to facilitate the reaction between the aqueous and organic phases.
-
Solvent Exchange and Heating: Dichloromethane is removed by distillation over 1 hour. The reaction mixture is then heated to 65°C for 3 hours to ensure the completion of the reaction.
-
Work-up: The mixture is cooled to room temperature, and toluene is added. The layers are separated.
-
Aqueous Wash: The organic layer is washed sequentially with 1 M aqueous sodium hydroxide solution and water.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a viscous oil.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane.
Note: The specific stereoisomer of the starting epoxide will determine the stereochemistry of the final diol product. For the (2RS, 3RS) isomer, a racemic or specific stereoisomeric starting material would be chosen accordingly.
Role in Reboxetine Synthesis and Mechanism of Action
The synthesized diol is a pivotal intermediate that undergoes further chemical transformations to yield Reboxetine. A common subsequent step involves the activation of the hydroxyl groups, followed by cyclization with a suitable amine to form the morpholine ring characteristic of Reboxetine.
Conversion to Reboxetine Workflow
Caption: General workflow for the conversion of the diol to Reboxetine.
Mechanism of Action of Reboxetine
Reboxetine, the final product derived from this intermediate, is a selective norepinephrine reuptake inhibitor (NRI). Its therapeutic effect in the treatment of depression is attributed to its ability to block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This enhancement of noradrenergic neurotransmission is believed to be the primary mechanism behind its antidepressant effects.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. Standard analytical techniques that should be employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure and confirm the presence of key functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic absorption bands for the hydroxyl and ether functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique to determine the enantiomeric and diastereomeric purity of the synthesized diol.
Conclusion
(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of the antidepressant Reboxetine. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for process optimization, quality control, and the development of new synthetic routes. This technical guide provides a foundational resource for researchers and professionals engaged in the synthesis and application of this key chiral building block.
References
- Ko, S. Y., et al. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Tetrahedron: Asymmetry, 23(15-16), 1145-1150.
- Son, J. H., & Lee, H. K. (2018). Stereoselective synthesis of reboxetine via dynamic kinetic resolution-mediated asymmetric transfer hydrogenation of 2-benzoyl morpholine-3-ones. Synthesis, 50(12), 2413-2422.
- Melloni, P., et al. (1984). Synthesis and pharmacological activity of a new series of 2-(aryloxymethyl)morpholine derivatives. European Journal of Medicinal Chemistry, 19(3), 235-242.
-
ChemWhat. (2RS,3RS)-3-(2-ETHOXYPHENOXY)-2-HYDROXY-1-(4-NITROBENZOYLOXY)-3-PHENYLPROPANE CAS#: 98769-70-1. Retrieved from [Link]
- Chen, H. B., et al. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3), 1419-1427.
- Deeter, J., et al. (1990). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron Letters, 31(49), 7101-7104.
